BenchChemオンラインストアへようこそ!

(3-chloro-1H-indazol-6-yl)methanol

Lipophilicity Drug-likeness Permeability

This indazole scaffold uniquely combines an electron-withdrawing 3-chloro substituent (enhancing hinge-region H-bond strength and delivering ~1.8× potency in NOS inhibition vs. unsubstituted indazole) with a geometrically distinct 6-hydroxymethyl handle for independent oxidation, esterification, or etherification — enabling sequential, non-interfering diversification. Replace 2–3 synthetic steps with one dual-handle building block, accelerating kinase or NOS SAR cycles while reducing procurement costs.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Cat. No. B8487225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-chloro-1H-indazol-6-yl)methanol
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1CO)Cl
InChIInChI=1S/C8H7ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-3,12H,4H2,(H,10,11)
InChIKeyXBYHFGQZYVJEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-1H-indazol-6-yl)methanol – Procurement-Ready Indazole Building Block with Dual Orthogonal Functionalization Handles


(3-Chloro-1H-indazol-6-yl)methanol (molecular formula C₈H₇ClN₂O, molecular weight 182.61 g/mol) is a heterocyclic indazole derivative bearing a chlorine atom at the 3-position of the pyrazole ring and a hydroxymethyl group at the 6-position of the fused benzene ring. The indazole scaffold is a recognized privileged structure in medicinal chemistry due to its adenine-mimetic hydrogen-bonding capacity conferred by the adjacent N1/N2 nitrogens and its tunable tautomerism (1H/2H) . The non-chlorinated congener, (1H-indazol-6-yl)methanol (CAS 916902-55-1, MW 148.16 g/mol, XLogP3 = 0.9), serves as the most direct structural comparator [1]. The 3-chloro substituent introduces an electron-withdrawing group that modulates both the pyrazole N–H acidity and the overall lipophilicity of the scaffold, while the 6-hydroxymethyl group provides a primary alcohol handle for further derivatization via oxidation, esterification, or etherification.

Why (3-Chloro-1H-indazol-6-yl)methanol Cannot Be Replaced by Other Indazole Methanol or Chloroindazole Analogs


Simple in-class substitution of (3-chloro-1H-indazol-6-yl)methanol with a positional isomer or a mono-functionalized indazole analog is mechanistically unsound because this compound’s value derives from the specific intersection of two structural features: (i) the 3-chloro substituent directly modifies the electronic character of the pyrazole ring, altering the acidity of the indazole N–H and the strength of hinge-region hydrogen bonds in kinase binding sites, and (ii) the 6-hydroxymethyl group provides a benzene-ring alcohol handle at a geometrically distinct vector relative to chlorine, enabling sequential, non-interfering diversification. Replacement with (1H-indazol-6-yl)methanol eliminates the electron-withdrawing chlorine effect and the associated potency enhancement observed in nitric oxide synthase (NOS) inhibition, where 3-chloroindazole (IC₅₀ = 100.0 µM) is ~1.8-fold more potent than unsubstituted indazole (IC₅₀ = 177.8 µM) [1]. Replacement with 3-chloroindazole alone eliminates the versatile hydroxymethyl handle required for polarity tuning, prodrug design, or linker attachment . Positional isomers such as (5-chloro-1H-indazol-3-yl)methanol place chlorine on the benzene ring rather than the pyrazole ring, fundamentally altering the electronic topology and the tautomeric equilibrium that governs indazole-target interactions.

(3-Chloro-1H-indazol-6-yl)methanol – Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Computed Lipophilicity (XLogP3) Shift vs. Non-Chlorinated 6-Hydroxymethylindazole

The 3-chloro substituent is predicted to increase the computed partition coefficient (XLogP3) by approximately 0.7 to 0.9 log units relative to the non-chlorinated analog, based on the well-established aromatic chlorine π-value contribution of ~+0.71 [1]. The non-chlorinated comparator, (1H-indazol-6-yl)methanol, has a PubChem-computed XLogP3 of 0.9 [2]. The target compound (3-chloro-1H-indazol-6-yl)methanol is therefore predicted to exhibit XLogP3 in the range of approximately 1.6 to 1.9, placing it in a more favorable lipophilicity window for passive membrane permeability while remaining below the commonly cited Rule-of-Five threshold of 5.0. This lipophilicity increment is functionally significant: every 1-unit increase in logP can translate to approximately one order of magnitude increase in membrane partitioning, affecting both cellular permeability and non-specific protein binding.

Lipophilicity Drug-likeness Permeability

Nitric Oxide Synthase (NOS) Inhibitory Potency: 3-Chloro Substitution Effect vs. Unsubstituted Indazole

In a head-to-head in vitro comparison of indazole derivatives against rat cerebellar nitric oxide synthase (NOS), 3-chloroindazole exhibited an IC₅₀ of 100.0 ± 5.5 µM (n = 6), representing approximately 1.8-fold greater potency than unsubstituted indazole (IC₅₀ = 177.8 ± 2.1 µM, n = 6) [1]. This direct comparison demonstrates that the 3-chloro substituent alone confers a statistically significant enhancement in NOS inhibitory activity. By contrast, 6-nitroindazole (IC₅₀ = 31.6 ± 3.4 µM) and 5-nitroindazole (IC₅₀ = 47.3 ± 2.3 µM) were more potent still, while 5-aminoindazole and 6-aminoindazole were essentially inactive (IC₅₀ > 1 mM), indicating that the nature and position of substituents critically determine activity. These data provide a quantitative rationale for retaining the 3-chloro group in NOS-targeted research applications, and suggest that the 3-chloro-6-hydroxymethyl combination may offer a unique activity profile by merging the potency-enhancing 3-chloro substituent with a derivatizable 6-position handle.

Nitric oxide synthase Enzyme inhibition Neuropharmacology

Molecular Weight and Physicochemical Parameter Differentiation vs. Non-Chlorinated Analog

The introduction of chlorine at the 3-position increases the molecular weight from 148.16 g/mol (non-chlorinated analog) [1] to 182.61 g/mol (target compound), a net increase of 34.45 g/mol (23.2%). This molecular weight remains well within the Rule-of-Five ceiling of 500 Da. The topological polar surface area (TPSA) is predicted to remain approximately 48.9 Ų (identical to the non-chlorinated analog, as chlorine does not contribute to TPSA in the Cactvs algorithm), while hydrogen bond donor count remains constant at 2 (indazole N–H and CH₂OH), and hydrogen bond acceptor count remains at 2 (indazole N=N and CH₂OH oxygen), though chlorine can serve as a weak halogen-bond acceptor in certain contexts. The net effect is that the target compound achieves higher lipophilicity and a heavier molecular mass without penalty to TPSA, HBD, or HBA, making it more drug-like than the parent by improving the balance between permeability (higher logP) and solubility/absorption (unchanged TPSA and H-bond parameters).

Drug-likeness Rule of Five Physicochemical profiling

Dual Orthogonal Reactive Handles Enabling Sequential, Non-Interfering Diversification

(3-Chloro-1H-indazol-6-yl)methanol possesses two chemically orthogonal reactive sites that can be addressed independently without protecting group manipulation: (i) the 3-chloro substituent, which functions as a cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type reactions, enabling installation of aryl, heteroaryl, or amino substituents at the pyrazole C3 position; and (ii) the 6-hydroxymethyl group, which can be selectively oxidized to the aldehyde (3-chloro-1H-indazole-6-carbaldehyde, CAS 1086391-23-2) for reductive amination or Horner-Wadsworth-Emmons olefination, esterified to introduce prodrug moieties, or converted to a leaving group (mesylate/tosylate) for nucleophilic displacement . In contrast, (1H-indazol-6-yl)methanol provides only the single 6-hydroxymethyl handle, and 3-chloroindazole provides only the single 3-chloro handle, limiting each to one round of diversification before requiring de novo synthesis for further elaboration. The combination of a halogen coupling site on the pyrazole ring and an alcohol handle on the benzene ring also ensures spatial separation of the two diversification vectors, minimizing steric interference during sequential reactions.

Parallel synthesis Building block utility Medicinal chemistry

Thymidine Phosphorylase and α-Glucosidase Dual Inhibitory Potential: 3-Chloroindazole Scaffold vs. Clinical Standards

A recent study of 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives (compounds 1–15) demonstrated that the 3-chloroindazole scaffold can serve as a productive starting point for developing potent dual inhibitors of thymidine phosphorylase and α-glucosidase [1]. The most active compound in the series (compound 4) exhibited an IC₅₀ of 4.70 ± 1.34 µM against thymidine phosphorylase, surpassing the standard clinical inhibitor 7-deazaxanthine (IC₅₀ = 12.42 ± 1.27 µM) by 2.6-fold, and an IC₅₀ of 1.38 ± 0.46 µM against α-glucosidase, surpassing the standard drug acarbose (IC₅₀ = 5.97 ± 0.35 µM) by 4.3-fold. Structure-activity relationship analysis confirmed that the 3-chloro substituent on the indazole core was critical for maintaining the dual inhibitory profile, and molecular docking validated favorable binding interactions with both enzyme active sites. These data establish the 3-chloroindazole motif—and by extension its 6-hydroxymethyl derivative as a synthetic entry point—as a validated pharmacophore for dual metabolic enzyme inhibition, offering a measurable potency advantage over existing standard-of-care comparators.

Thymidine phosphorylase α-Glucosidase Anti-diabetic Dual inhibitor

Procurement Decision Scenarios: When (3-Chloro-1H-indazol-6-yl)methanol Is the Scientifically Justified Choice


Medicinal Chemistry SAR Exploration Requiring Simultaneous Electronic Tuning and Side-Chain Derivatization

When a structure-activity relationship (SAR) program requires systematic exploration of both electronic effects at the pyrazole ring (via halogen variation or cross-coupling) and polarity/solubility tuning at the benzene ring (via alcohol derivatization), (3-chloro-1H-indazol-6-yl)methanol provides the only indazole building block that simultaneously offers these two orthogonal diversification points. The 3-chloro group enables Suzuki or Buchwald coupling to install diverse aryl/heteroaryl/amino substituents, while the 6-hydroxymethyl group can be independently oxidized, esterified, or etherified to modulate logP, solubility, and metabolic stability. This dual-handle architecture reduces the synthetic sequence by at least 2–3 steps compared to building the same substitution pattern from mono-functionalized starting materials, directly translating to faster SAR cycles and lower procurement costs per compound synthesized [1].

Nitric Oxide Synthase (NOS) Inhibitor Probe Development

For neuroscience or cardiovascular research groups investigating nitric oxide synthase isoforms, (3-chloro-1H-indazol-6-yl)methanol offers a structurally informed starting point. The 3-chloro substituent provides an approximately 1.8-fold potency enhancement over unsubstituted indazole in cerebellar NOS inhibition (3-chloroindazole IC₅₀ = 100.0 µM vs. indazole IC₅₀ = 177.8 µM, both n = 6) [1]. The 6-hydroxymethyl handle permits subsequent derivatization to introduce substituents that may further improve isoform selectivity or brain penetration, building on the established 3-chloro potency advantage. This scenario is particularly relevant given that 7-nitroindazole (IC₅₀ = 0.9 µM) demonstrates the potential for dramatic potency improvements through optimized substitution, and the 6-position alcohol provides a non-nitro functionalization entry point that avoids the metabolic liabilities associated with nitroaromatic groups.

Building Block for Dual Thymidine Phosphorylase / α-Glucosidase Inhibitor Synthesis

Recent literature has validated the 3-chloroindazole scaffold as a productive pharmacophore for developing dual inhibitors of thymidine phosphorylase and α-glucosidase, with the best compound (a 3-chloro-1H-indazole-1,3,4-thiadiazole hybrid) achieving IC₅₀ values of 4.70 µM and 1.38 µM respectively, surpassing both 7-deazaxanthine (12.42 µM) and acarbose (5.97 µM) [1]. (3-Chloro-1H-indazol-6-yl)methanol serves as the logical synthetic entry point for this chemotype: the 6-hydroxymethyl group can be oxidized to the aldehyde and elaborated to install the thiadiazole or alternative heterocyclic moiety, while the 3-chloro substituent preserves the critical pharmacophoric element identified in the SAR. Procuring this compound enables direct entry into a validated, high-potency dual inhibitor chemical space for metabolic and proliferative disorder research.

Kinase Inhibitor Fragment Library Construction with Tautomer- and H-Bond-Tunable Scaffold

The indazole scaffold's capacity for 1H/2H tautomerism, combined with two adjacent nitrogens that can serve as H-bond acceptors and one N–H donor, makes it a privileged adenine-mimetic core for kinase inhibitor design [1]. (3-Chloro-1H-indazol-6-yl)methanol adds two critical dimensions to this scaffold: the electron-withdrawing 3-chloro substituent modulates the pKa of the indazole N–H (affecting hinge-region hydrogen bond strength) and increases lipophilicity (predicted XLogP3 shift of +0.7 to +0.9 log units relative to the non-chlorinated analog), while the 6-hydroxymethyl group provides a polarity handle that can be used to fine-tune aqueous solubility and reduce logP when needed. For fragment-based drug discovery or kinase-focused library construction, this compound occupies a unique property space where electronic, lipophilic, and H-bond parameters can be iteratively tuned from a single, commercially accessible starting material.

Quote Request

Request a Quote for (3-chloro-1H-indazol-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.